molecular formula C12H11Cl4FN2OS B3042571 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea CAS No. 647824-63-3

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea

Cat. No. B3042571
CAS RN: 647824-63-3
M. Wt: 392.1 g/mol
InChI Key: XYJCJGXFVAXJIB-UHFFFAOYSA-N
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Description

“N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea” is a complex organic compound. It seems to contain a urea group (NH2-CO-NH2), a 2-chloro-6-fluorobenzyl group, and a 1,2,2-trichlorovinyl group .

Scientific Research Applications

Synthesis and Labeling Techniques

The chemical compound , though not directly mentioned in the available literature, is closely related to compounds with specific applications in synthesis and labeling techniques, particularly in medical imaging and pharmaceutical research. For example, the synthesis of potent nonpeptide CCR1 antagonists using related chemical structures demonstrates the utility of such compounds in developing radiolabeled molecules for imaging and therapeutic purposes. This process involves complex synthetic routes to incorporate radioactive fluorine-18, showcasing the compound's role in facilitating the study of biological pathways and drug mechanisms in vivo Mäding et al., 2006.

Drug Disposition and Interactions

The structure of interest is analogous to molecules studied for their interaction with efflux and uptake transporters, which play significant roles in drug disposition and potential drug-drug interactions. For instance, lapatinib, a compound with a somewhat similar structural motif, has been extensively studied to understand how it is affected by various transporters in the body. This research provides insights into the molecular basis of drug interactions and how they can influence the effectiveness and safety of therapeutic agents Polli et al., 2008.

Biological Activity and Agricultural Applications

Compounds with structural features related to the query have been synthesized and evaluated for their biological activities, including as plant growth regulators and acaricides. Such studies reveal the potential agricultural applications of these chemicals, indicating their importance in developing new products for enhancing crop yield and controlling pests Song Xin-jian et al., 2006; Xie Xian-ye, 2007.

Antifungal and Anticancer Properties

Research on derivatives sharing core similarities with the compound of interest has highlighted their potential in treating various diseases. For instance, the development and evaluation of molecules for their antifungal and anticancer properties demonstrate the broad therapeutic potential of such compounds. This includes studies on their mechanism of action, efficacy against different pathogens and cancer cells, and potential for developing new therapeutic agents A. Mishra et al., 2000; Xiao-Xiao Xie et al., 2015.

properties

IUPAC Name

1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-3-(1,2,2-trichloroethenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl4FN2OS/c13-8-2-1-3-9(17)7(8)6-21-5-4-18-12(20)19-11(16)10(14)15/h1-3H,4-6H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJCJGXFVAXJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCCNC(=O)NC(=C(Cl)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl4FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea

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